molecular formula C13H19ClN2O B1395855 3-Chloro-N~2~-methyl-N~2~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine CAS No. 1220021-22-6

3-Chloro-N~2~-methyl-N~2~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine

Cat. No. B1395855
M. Wt: 254.75 g/mol
InChI Key: BDODEELYNQSNQT-UHFFFAOYSA-N
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Description

3-Chloro-N~2~-methyl-N~2~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine, also known as 3-Chloro-3-methyl-1,2-benzenediamine, is an organic compound with a wide range of applications in the pharmaceutical, chemical, and agricultural industries. It is a colorless solid that can be synthesized in several ways, including the reaction of 3-chloro-1,2-benzenediamine with methyl iodide or the reaction of 3-chloro-1,2-benzenediamine with methylthiourea in the presence of sodium hydroxide. This compound has been the subject of numerous scientific studies, and it has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Hydrolysis and Tautomerism Studies

  • Iwanami et al. (1964) studied compounds including 6-chloro-2-oxo-3-ethoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazine, focusing on their hydrolysis and tautomerism between enamine and ketimine forms (Iwanami et al., 1964).

Neuroprotective Agent for Ischemia-Reperfusion Damage

  • Kim et al. (2002) researched KR-31543, a neuroprotective agent for ischemia-reperfusion damage, which contains a related chemical structure (Kim et al., 2002).

Novel Synthesis Approaches

  • Liu et al. (2010) developed a novel approach for preparing compounds such as [3R-(3α,4β,5α,6β)]-2-[7-chloro-1-(4-ethylbenzyl)-5-methyl-1H-indol-3-yl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (Liu et al., 2010).

Calcium Channel Antagonist Activity

  • Shahrisa et al. (2011) synthesized new compounds, including 4-[2-chloro-2-(4-chloro-6-methyl-2-oxo-2H-pyran-3-yl)vinyl]-substituted 1,4-dihydropyridines, to study their calcium channel blocking activity (Shahrisa et al., 2011).

Antimicrobial and Anticoccidial Activities

  • Georgiadis (1976) explored the synthesis of compounds like 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones and their antimicrobial and anticoccidial activities (Georgiadis, 1976).

properties

IUPAC Name

3-chloro-2-N-methyl-2-N-(oxan-4-ylmethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-16(9-10-5-7-17-8-6-10)13-11(14)3-2-4-12(13)15/h2-4,10H,5-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDODEELYNQSNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301143577
Record name 3-Chloro-N2-methyl-N2-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N~2~-methyl-N~2~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine

CAS RN

1220021-22-6
Record name 3-Chloro-N2-methyl-N2-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220021-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N2-methyl-N2-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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